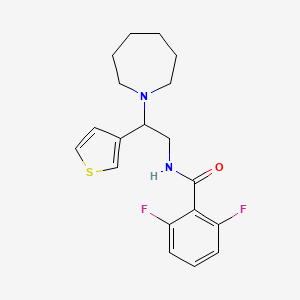

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide

説明

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a substituted ethyl chain. The ethyl moiety features an azepan-1-yl (a seven-membered cyclic amine) and a thiophen-3-yl group. The compound’s design combines lipophilic (azepane, thiophene) and polar (amide, fluorine) elements, which may influence solubility, bioavailability, or target binding .

特性

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2OS/c20-15-6-5-7-16(21)18(15)19(24)22-12-17(14-8-11-25-13-14)23-9-3-1-2-4-10-23/h5-8,11,13,17H,1-4,9-10,12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMPRDBZWJYSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an azepane ring, a thiophene moiety, and a difluorobenzamide structure. Its molecular formula is , with a molecular weight of approximately 344.4 g/mol. The presence of fluorine atoms in the benzamide enhances its lipophilicity, potentially improving its bioavailability.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors due to its functional groups. The azepane ring may enhance binding affinity, while the thiophene and difluorobenzamide groups contribute to the compound's overall activity.

Inhibition of Histone Deacetylases (HDACs)

Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

- Cancer Cell Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound led to an increase in acetylated histones, indicating successful HDAC inhibition.

- Neuroprotective Effects : Research has suggested potential neuroprotective properties of this compound through modulation of neuroinflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in neuronal cell cultures .

- Pharmacokinetics : Early pharmacokinetic studies revealed favorable absorption characteristics and metabolic stability in liver microsomes, indicating potential for oral bioavailability .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Azepane Ring : Starting from appropriate precursors, the azepane ring can be synthesized through cyclization reactions.

- Introduction of Thiophene Group : Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of Difluorobenzamide Moiety : The final step involves forming the amide bond between the azepane-thiophene intermediate and 2,6-difluorobenzoic acid or its derivatives.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₉F₂N₂OS |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 946249-81-6 |

| Biological Activity | HDAC inhibition |

| Potential Applications | Cancer therapy, neuroprotection |

類似化合物との比較

Table 1: Key Structural Features of Benzamide Derivatives

Key Observations :

- Substituent Diversity : The target compound’s azepane-thiophene-ethyl chain distinguishes it from simpler benzamides like teflubenzuron (urea-linked dichloro-difluoroaniline) or patent-derived trifluoromethylbenzothiazole acetamides .

- Fluorine Positioning : The 2,6-difluoro substitution on the benzamide ring is shared with teflubenzuron, but the latter’s additional chlorine atoms and urea group enhance insecticidal activity .

- Thiophene Integration: Similar to PT-ADA-PPR, the target compound incorporates thiophene, which in PT-ADA-PPR enables dual-wavelength excitation for imaging .

Key Observations :

- The target compound’s synthesis likely parallels PT-ADA-PPR’s multi-step approach, utilizing amide coupling and heterocyclic integration.

- Patent compounds emphasize benzothiazole cores, suggesting divergent synthetic priorities (e.g., electron-withdrawing groups for stability) .

Functional and Application Comparisons

- Pesticides vs. Biomedical Agents : Teflubenzuron and hexaflumuron (2,6-difluorobenzamides) are insecticides targeting chitin synthesis, whereas PT-ADA-PPR’s thiophene-adamantane design enables biomedical imaging . The target compound’s azepane-thiophene motif may favor central nervous system (CNS) targeting due to azepane’s lipid solubility, though this remains speculative.

- In contrast, PT-ADA-PPR’s thiophene-ethoxy chains prioritize photophysical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。